Pefloxacin N-oxide

Overview

Description

Pefloxacin N-oxide is a derivative of pefloxacin, a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is known for its activity against a wide range of gram-negative and gram-positive bacteria. This compound is primarily studied for its potential antibacterial properties and its role as a metabolite of pefloxacin .

Mechanism of Action

Target of Action

Pefloxacin N-oxide, like its parent compound Pefloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA. DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .

Mode of Action

The bactericidal action of this compound results from its interference with the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, it prevents the transcription and replication of bacterial DNA, thereby inhibiting bacterial cell division .

Biochemical Pathways

It is known that the compound interferes with dna replication and transcription in bacteria, affecting their ability to multiply .

Pharmacokinetics

Pefloxacin, the parent compound of this compound, is well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver to form the principal N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . Following single-dose administration, 70% and 25% of the drug’s radioactivity was detected in urine and feces, respectively, within 7 days .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacteria from multiplying, leading to their eventual death .

Biochemical Analysis

Biochemical Properties

Pefloxacin N-oxide plays a crucial role in biochemical reactions by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are vital for the supercoiling and separation of bacterial DNA, which are necessary steps for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the bacterial cell cycle, leading to cell death. The interaction of this compound with these enzymes is characterized by its binding to the enzyme-DNA complex, thereby preventing the normal functioning of the enzymes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types. Additionally, this compound can influence the expression of genes involved in the cellular stress response, further impacting cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound inhibits their activity, preventing the supercoiling and separation of bacterial DNA. This inhibition leads to the formation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. Additionally, this compound can induce the production of reactive oxygen species (ROS), which further contributes to its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to this compound has been associated with the development of bacterial resistance, which can reduce its efficacy in treating infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant adverse effects. At high doses, it can induce toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes N-oxidation and demethylation to form its active metabolites. The primary metabolites of this compound include norfloxacin and other N-oxide derivatives. These metabolites are excreted through the urine and feces. The metabolic pathways of this compound involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is well absorbed and distributed within cells and tissues. It effectively penetrates extravascular spaces and is only 20-30% protein-bound. The transport of this compound within cells involves various transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound in specific tissues can influence its antibacterial activity and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus of bacterial cells. In mammalian cells, this compound can localize to various subcellular compartments, including the mitochondria and endoplasmic reticulum. The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific compartments or organelles. The subcellular localization of this compound can influence its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pefloxacin N-oxide can be synthesized through the oxidation of pefloxacin. One common method involves the use of 4,4′-azobis(4-cyanopentanoic acid) (ACVA) as an oxidizing agent. The reaction typically proceeds under controlled conditions, including specific temperatures and incubation times, to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory settings. The use of efficient oxidizing agents and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Pefloxacin N-oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of pefloxacin to its N-oxide form, which can further participate in various chemical transformations.

Common Reagents and Conditions:

Oxidizing Agents: 4,4′-azobis(4-cyanopentanoic acid) (ACVA) is commonly used.

Major Products: The primary product of the oxidation reaction is this compound itself. Further degradation or transformation products may include various oxidized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Pefloxacin N-oxide has several scientific research applications, including:

Comparison with Similar Compounds

- Ciprofloxacin N-oxide

- Norfloxacin N-oxide

- Ofloxacin N-oxide

Comparison: Pefloxacin N-oxide is unique in its specific activity profile and metabolic pathways. While other fluoroquinolone N-oxides share similar mechanisms of action, this compound may exhibit distinct pharmacokinetic properties and antibacterial spectra. Its specific interactions with bacterial enzymes and its stability under various conditions make it a valuable compound for research and development .

Properties

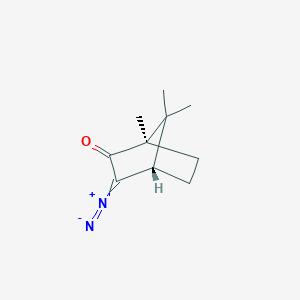

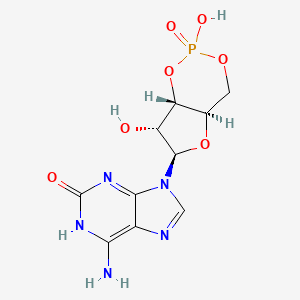

IUPAC Name |

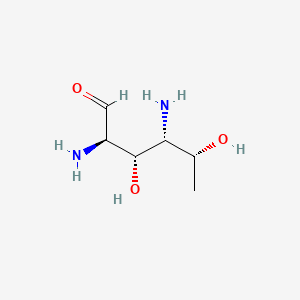

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-oxido-4-oxoquinolin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4/c1-3-21(25)10-12(17(23)24)16(22)11-8-13(18)14(9-15(11)21)20-6-4-19(2)5-7-20/h8-10H,3-7H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTKAUAKTFMWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005568 | |

| Record name | 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dioxo-1,4-dihydro-1lambda~5~-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85145-21-7 | |

| Record name | Pefloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dioxo-1,4-dihydro-1lambda~5~-quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Pefloxacin N-oxide in pefloxacin therapy?

A: this compound is a major metabolite of pefloxacin, exhibiting its own pharmacokinetic profile. Studies indicate that this compound levels can accumulate in the body during repeated pefloxacin administration, potentially contributing to both therapeutic and toxicological effects. []

Q2: How does the excretion of this compound differ between species?

A: Research shows significant interspecies variability in the excretion patterns of this compound. In humans, it represents a major urinary excretion product, whereas in rats and dogs, it is primarily excreted in bile, often as a glucuronide conjugate. []

Q3: What is the impact of renal impairment on this compound levels?

A: Patients with chronic renal failure exhibit higher plasma levels of this compound compared to healthy individuals, suggesting impaired elimination and potential accumulation. [] This highlights the importance of dose adjustment in patients with compromised renal function to avoid potential toxicity.

Q4: How does the bioavailability of pefloxacin affect this compound formation?

A: Pefloxacin demonstrates complete bioavailability, indicating that the entire administered dose enters systemic circulation. [] This complete bioavailability likely contributes to the substantial formation and accumulation of this compound observed in multiple-dose studies.

Q5: How are Pefloxacin and its metabolites, including this compound, measured in biological samples?

A: High-performance liquid chromatography (HPLC) is the primary analytical method employed to quantify pefloxacin and its metabolites, including this compound, in various biological matrices such as plasma and urine. [, ] This technique enables researchers to accurately assess their pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

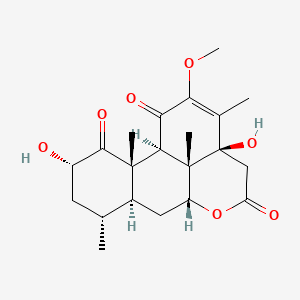

![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)

![2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B1207120.png)